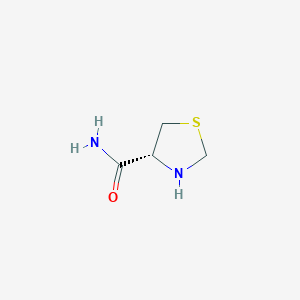![molecular formula C13H14FNO4 B14588619 Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester CAS No. 61151-94-8](/img/structure/B14588619.png)
Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of a butanoic acid backbone, a fluorobenzoyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion. The fluorobenzoyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with an amine derivative of butanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield butanoic acid and ethanol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity to certain proteins, leading to inhibition or activation of biological pathways. The ester group allows for easy hydrolysis, releasing the active components in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, ethyl ester: Lacks the fluorobenzoyl group, resulting in different chemical properties and applications.
Butanoic acid, 2-amino-3-oxo-, ethyl ester: Similar structure but without the fluorine atom, leading to different reactivity and biological activity.
Uniqueness
The presence of the fluorobenzoyl group in butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61151-94-8 |
|---|---|
Molekularformel |
C13H14FNO4 |
Molekulargewicht |
267.25 g/mol |
IUPAC-Name |
ethyl 2-[(4-fluorobenzoyl)amino]-3-oxobutanoate |
InChI |
InChI=1S/C13H14FNO4/c1-3-19-13(18)11(8(2)16)15-12(17)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
XMDKAIGXRFKUNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)

![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)




![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)

